molecular formula C28H27ClO3 B11162153 7-[(4-chlorobenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one

7-[(4-chlorobenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one

Cat. No.: B11162153
M. Wt: 447.0 g/mol
InChI Key: MRUXFCJQOWSHCT-UHFFFAOYSA-N
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Description

7-[(4-chlorobenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by its complex structure, which includes a chlorobenzyl group, a hexyl chain, and a phenyl group attached to a chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-chlorobenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromen-2-one core. This can be achieved through the condensation of salicylaldehyde with an appropriate ketone under basic conditions. The resulting intermediate is then subjected to further reactions to introduce the hexyl, phenyl, and chlorobenzyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

7-[(4-chlorobenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromen-2-one compounds.

Scientific Research Applications

7-[(4-chlorobenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

    Industry: Its unique properties make it suitable for use in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 7-[(4-chlorobenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but generally involve binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(4-chlorobenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H27ClO3

Molecular Weight

447.0 g/mol

IUPAC Name

7-[(4-chlorophenyl)methoxy]-6-hexyl-4-phenylchromen-2-one

InChI

InChI=1S/C28H27ClO3/c1-2-3-4-6-11-22-16-25-24(21-9-7-5-8-10-21)17-28(30)32-27(25)18-26(22)31-19-20-12-14-23(29)15-13-20/h5,7-10,12-18H,2-4,6,11,19H2,1H3

InChI Key

MRUXFCJQOWSHCT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(C=C1OCC3=CC=C(C=C3)Cl)OC(=O)C=C2C4=CC=CC=C4

Origin of Product

United States

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